tert-Butyl 5-Nitro-1H-indazole-1-carboxylate

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease models

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate (CAS 129488-09-1, synonym: N-(1)-Boc-5-nitroindazole) is a nitro-substituted, N1-Boc-protected indazole building block with molecular formula C₁₂H₁₃N₃O₄ and molecular weight 263.25 g/mol. It belongs to the class of 5-nitroindazole derivatives, a scaffold recognized for dual nitric oxide synthase (NOS) inhibition and monoamine oxidase (MAO) inhibition, as well as for serving as a key synthetic intermediate en route to 5-aminoindazole-based kinase inhibitors.

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
CAS No. 129488-09-1
Cat. No. B165902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-Nitro-1H-indazole-1-carboxylate
CAS129488-09-1
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
InChIInChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3
InChIKeyYXAJFAVMXBRTMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-Nitro-1H-indazole-1-carboxylate (CAS 129488-09-1): Core Identity, Class, and Procurement-Relevant Characteristics


tert-Butyl 5-Nitro-1H-indazole-1-carboxylate (CAS 129488-09-1, synonym: N-(1)-Boc-5-nitroindazole) is a nitro-substituted, N1-Boc-protected indazole building block with molecular formula C₁₂H₁₃N₃O₄ and molecular weight 263.25 g/mol . It belongs to the class of 5-nitroindazole derivatives, a scaffold recognized for dual nitric oxide synthase (NOS) inhibition and monoamine oxidase (MAO) inhibition, as well as for serving as a key synthetic intermediate en route to 5-aminoindazole-based kinase inhibitors [1]. Commercial availability at ≥95% purity from multiple global suppliers makes it accessible for medicinal chemistry and chemical biology procurement .

Why Generic Substitution of tert-Butyl 5-Nitro-1H-indazole-1-carboxylate with Other Nitroindazole Regioisomers or Unprotected Analogs Is Scientifically Unreliable


The indazole nitration position and N1-protection status are not interchangeable variables; they dictate electronic distribution, reduction potential, biological target selectivity, and downstream synthetic compatibility. The 5-nitro substitution pattern confers up to ~28-fold greater human MAO-B inhibitory potency compared to the 7-nitro isomer in head-to-head enzymatic assays [1], and electrochemical studies confirm distinct nitro-reduction behavior between 5- and 6-nitroindazoles that directly impacts prodrug activation and radical-anion stability [2]. Simultaneously, the Boc group provides orthogonal N1-protection essential for selective C3-functionalization (e.g., Suzuki coupling) and subsequent deprotection, a synthetic sequence that unprotected indazoles or N2-alkylated isomers cannot replicate with equivalent regiochemical fidelity [3].

Quantitative Differentiation Evidence for tert-Butyl 5-Nitro-1H-indazole-1-carboxylate Against Its Closest Structural Analogs


5-Nitro vs. 6-Nitro vs. 7-Nitroindazole: Human MAO-B Inhibitory Potency Comparison

In a direct head-to-head enzymatic study, 5-nitroindazole—the deprotected core of the target compound—inhibited human MAO-B with an IC₅₀ of 0.99 µM and a Kᵢ of 0.102 µM, representing 2.5-fold greater potency than 6-nitroindazole (IC₅₀ 2.5 µM) and 28-fold greater potency than 7-nitroindazole (IC₅₀ 27.8 µM) [1]. At a fixed concentration of 15 µM, 5-nitroindazole achieved 98.5% MAO-B inhibition versus 89% for 6-nitroindazole and 35% for 7-nitroindazole [1].

Monoamine oxidase B inhibition Neuroprotection Parkinson's disease models

Regioisomeric Stability Differentiation: 5-Nitro-N-Boc-indazole vs. 4-Nitro-N-Boc-indazole Thermal Stability

The 5-nitro-N-Boc-indazole target compound exhibits a discrete melting point of 128–130 °C and is classified as a stable solid under recommended storage (2–8 °C, sealed, dry) . In contrast, the 4-nitro regioisomer (CAS 801315-75-3) is reported to begin decomposition at room temperature and is sensitive to heat and light, compromising long-term storage reliability and batch-to-batch consistency .

Chemical stability Storage Synthetic intermediate procurement

Electrochemical Differentiation: 5-Nitroindazole Reduction Potential and Radical Anion Behavior vs. 6-Nitroindazole

Cyclic voltammetry and ESR studies demonstrate that 5-nitroindazoles and 6-nitroindazoles exhibit distinct nitro-reduction potentials and radical-anion delocalization patterns, confirming that the nitro group position materially alters the electronic distribution and reduction chemistry of the indazole scaffold [1]. 5-Nitroindazole derivatives form stable nitro anion radicals with characteristic glutathione reactivity profiles, a property linked to antiprotozoal mechanism of action [2].

Nitroreduction Prodrug activation Electron spin resonance

Synthetic Utility: N1-Boc Protection Enables Orthogonal C3-Functionalization Unavailable with Unprotected 5-Nitroindazole

The N1-Boc protecting group on the target compound permits selective C3-iodination followed by Suzuki–Miyaura cross-coupling, after which the Boc group is cleaved to liberate the N1-H for subsequent N-arylation—a three-step sequence yielding 1,3-diarylsubstituted indazoles in excellent overall yield [1]. Unprotected 5-nitroindazole (CAS 5401-94-5) cannot undergo this sequence with equivalent regiochemical control, because the free N1-H competes in cross-coupling and alkylation steps, leading to isomeric mixtures [1]. The 5-nitro group further serves as a latent amine: catalytic hydrogenation cleanly affords tert-butyl 5-amino-1H-indazole-1-carboxylate (CAS 129488-10-4), a validated intermediate for AKT, ROCK, and CDK kinase inhibitor libraries [2].

Suzuki coupling Kinase inhibitor synthesis Orthogonal protection

Antimycobacterial Activity: 5-Nitroindazole Scaffold vs. Other Nitroheterocycles in M. tuberculosis H37Rv

5-Nitro indazole acetamides—synthesized from the 5-nitroindazole core structural motif—demonstrated minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL against Mycobacterium tuberculosis H37Rv in vitro, placing them within the activity range of established antitubercular nitroheterocycles [1]. The target tert-butyl 5-nitro-1H-indazole-1-carboxylate is itself reported to inhibit M. tuberculosis growth, with a dual mechanism involving direct antimycobacterial activity and macrophage nitric oxide modulation . While quantitative MIC data for the Boc-protected compound specifically are not published, the 5-nitro substitution pattern is essential for this activity profile; 7-nitroindazole, in contrast, is predominantly characterized as a selective neuronal NOS inhibitor with no reported direct antimycobacterial activity [2].

Antitubercular Mycobacterium tuberculosis Nitroreductase activation

Procurement-Grade Purity and Physical Form Consistency Across Suppliers

The target compound is commercially available from multiple independent suppliers at ≥95% purity (typical: 95–98%) as a solid with consistent physical form (solid at 20 °C; mp 128–130 °C) and predicted density of 1.34 g/cm³ . The 6-nitro regioisomer (CAS 219503-74-9) is also available at 95–98% purity, but the 4-nitro regioisomer (CAS 801315-75-3) has documented room-temperature instability that may compromise purity upon prolonged storage, and some suppliers have discontinued it . The reduced analog tert-butyl 5-amino-1H-indazole-1-carboxylate (CAS 129488-10-4) has a different molecular formula (C₁₂H₁₅N₃O₂; MW 233.27) and requires refrigerated storage, reflecting different handling requirements [1].

Quality control Batch consistency Supplier comparison

Highest-Confidence Application Scenarios for tert-Butyl 5-Nitro-1H-indazole-1-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of 5-Aminoindazole-Based Kinase Inhibitor Libraries via Nitro Reduction

The target compound serves as the direct precursor to tert-butyl 5-amino-1H-indazole-1-carboxylate (CAS 129488-10-4) via palladium-catalyzed hydrogenation, a validated intermediate for preparing AKT, ROCK, CDK, and PDK1 kinase inhibitors . The Boc group remains intact during reduction, preserving orthogonal N1-protection for subsequent amide coupling at C5-NH₂. This two-step sequence (procure → reduce) is more efficient than purchasing the less stable 5-amino analog directly, which requires strict refrigerated storage and is prone to oxidation .

Structure–Activity Relationship Studies on MAO-B Selective Inhibitors for Neuroprotection

The 5-nitroindazole core of the target compound displays the highest MAO-B inhibitory potency among simple nitroindazole isomers (IC₅₀ 0.99 µM, 2.5-fold better than 6-nitro and 28-fold better than 7-nitro) . After Boc deprotection, the resulting 5-nitroindazole fragment can be elaborated at N1 to further optimize selectivity and potency. This scaffold also shows good hydroxyl radical scavenging activity (k ≈ 10¹⁰ M⁻¹ s⁻¹), offering a dual neuroprotective mechanism—MAO-B inhibition plus antioxidant activity—that is not observed with 7-nitroindazole .

Antitubercular Lead Optimization Using the 5-Nitroindazole Pharmacophore

The 5-nitroindazole scaffold has demonstrated MIC values as low as 1.6 µg/mL against M. tuberculosis H37Rv , and the target compound itself is reported to inhibit mycobacterial growth while modulating host macrophage nitric oxide environments, suggesting a dual host-directed and direct antibacterial mechanism . The Boc protection facilitates library synthesis: the protected scaffold can be diversified at N1 (post-deprotection) or C3 (via halogenation/cross-coupling) while maintaining the 5-nitro pharmacophore intact, enabling rapid SAR exploration without de novo scaffold synthesis for each analog .

Bioreductive Prodrug Design Exploiting 5-Nitroindazole Electrochemical Properties

Cyclic voltammetry and ESR studies confirm that 5-nitroindazoles undergo distinct one-electron reduction to form relatively stable nitro anion radicals that react with glutathione—a thiol-mediated deactivation pathway relevant to intracellular prodrug activation . This electrochemical signature differentiates 5-nitroindazoles from 6-nitro isomers, whose radical anions exhibit different delocalization patterns. For research programs developing hypoxia-selective cytotoxins or antiparasitic prodrugs requiring enzymatic nitroreduction, the 5-nitro regioisomer provides a predictable reduction potential and radical-anion lifetime that cannot be assumed from other nitroindazole isomers .

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